N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide
Description
N-(4-(4-Cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a thiazole-containing benzamide derivative characterized by a 4-cyanophenyl substituent on the thiazole ring and an isopropylthio group on the benzamide moiety. This structure combines electron-withdrawing (cyano) and lipophilic (isopropylthio) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-13(2)26-17-9-7-16(8-10-17)19(24)23-20-22-18(12-25-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVDGMURQCZZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, synthesizing data tables, and discussing case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3OS2, with a molecular weight of 379.5 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in pharmacology.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3OS2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity.
Case Study: Antimicrobial Testing
- Organisms Tested : Staphylococcus aureus, Escherichia coli
- Method : Disk diffusion method
- Results : Inhibition zones were observed, indicating potential antimicrobial efficacy.
Anticancer Potential
The thiazole moiety has been associated with anticancer activity. In vitro studies have shown that compounds containing thiazole can induce apoptosis in cancer cells. For instance, a derivative structurally related to our compound was tested against human cancer cell lines and exhibited cytotoxic effects.
Case Study: Anticancer Activity
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Method : MTT assay for cell viability
- Results : Significant reduction in cell viability at concentrations above 10 µM.
Enzyme Inhibition
Inhibitors of specific enzymes such as tyrosine kinases have been identified as potential therapeutic agents for various diseases. The thiazole-containing compounds have been studied for their ability to inhibit these kinases, which are implicated in cancer progression.
Research Findings
- Target Enzyme : c-Abl tyrosine kinase
- Inhibition Mechanism : Competitive inhibition observed in enzyme assays.
- IC50 Values : The compound exhibited an IC50 value of 15 µM against c-Abl.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound shares a core thiazol-2-yl benzamide scaffold with several analogs, differing primarily in substituents on the thiazole and benzamide rings. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 4-cyanophenyl group contrasts with bromophenyl (Compound 50) or dichloro (4d) substituents. The cyano group’s strong electron-withdrawing nature may enhance resonance stabilization and polarizability compared to halogens .
- Spectral Signatures : The absence of a sulfonyl IR band (~1350 cm⁻¹) distinguishes the target compound from sulfonamide analogs like 2D291 .
Bioactivity and Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Adjuvant Potentiation : Compounds 50 and 2D291 (–6) enhance cytokine production (e.g., IL-6, TNF-α) when combined with Toll-like receptor (TLR) adjuvants like MPLA. Their sulfonamide groups may interact with NF-κB pathways, whereas the target compound’s isopropylthio group could modulate calcium channels or alternative immune targets .
- Enzyme Inhibition : Benzothiazole derivatives () with piperazine substituents (e.g., 4i) show enzyme inhibitory effects, suggesting that substituent polarity and hydrogen-bonding capacity are critical for target binding. The target compound’s isopropylthio group may reduce polar interactions compared to piperazine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
